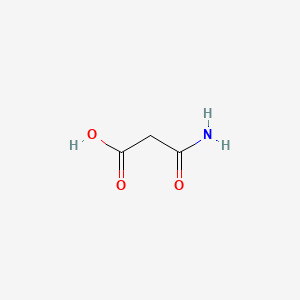

3-Amino-3-oxopropanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJMROBVSBIBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178002 | |

| Record name | Malonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-56-4 | |

| Record name | 3-Amino-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-Oxopropanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H7L7X07N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Amido Carboxylic Acid Chemistry

Amido carboxylic acids are a class of organic compounds that feature both an amide group and a carboxylic acid group. wikipedia.orgbyjus.com 3-Amino-3-oxopropanoic acid is a prime example, structurally representing the simplest β-amido carboxylic acid. The "β" (beta) designation indicates that the amide group is attached to the carbon atom that is second from the carboxyl group (C-3 position).

This structure imparts a unique chemical character. The carboxylic acid group is acidic, while the amide group is comparatively neutral and resistant to hydrolysis, much more so than esters. wikipedia.org The amide bond is polar and can participate in hydrogen bonding, which typically results in higher melting and boiling points compared to molecules of similar mass and makes lower-weight amides water-soluble. byjus.com

The chemistry of this compound is dictated by the interplay of its two functional groups. The carboxylic acid can be deprotonated by bases to form a carboxylate salt or can undergo esterification. wikipedia.org The amide group, while generally stable, can be hydrolyzed under strong acidic or basic conditions with heating to yield malonic acid and ammonia (B1221849) (or an ammonium (B1175870) ion). wikipedia.orgmasterorganicchemistry.com This inherent stability is crucial in many biological systems, such as in the peptide bonds that form the backbone of proteins. masterorganicchemistry.com

Significance in Advanced Organic Synthesis Research

In organic synthesis, 3-amino-3-oxopropanoic acid and its derivatives serve as valuable intermediates and building blocks. Its parent dicarboxylic acid, malonic acid, is renowned for its utility in synthesis, particularly through its diethyl ester in reactions like the Knoevenagel condensation and the formation of barbiturates. alfa-chemistry.combritannica.com The reactivity of the methylene (B1212753) (-CH2-) group in malonic esters is a cornerstone of synthetic chemistry for forming carbon-carbon bonds. britannica.com

While malonic acid itself is sometimes considered unstable for certain applications, its monoamide, this compound, offers an alternative functional handle. britannica.com The presence of both a nucleophilic/basic amide nitrogen and an electrophilic carboxyl carbon allows it to participate in a variety of chemical transformations. It can be used in the synthesis of more complex molecules, including heterocyclic compounds and analogues of biologically active molecules. For instance, amido-carboxylic acids are used as precursors to make bleach activators for detergents and can be prepared through processes involving the simultaneous hydrolysis of lactams and amidation. google.com The structure of this compound makes it a key component for building larger molecules that require a specific three-carbon chain with differentiated termini.

Overview of Biological and Mechanistic Research Trajectories

The biological relevance of 3-amino-3-oxopropanoic acid is often considered in the context of its parent compound, malonic acid, and related metabolites. Malonic acid is a well-known competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase in the respiratory electron transport chain. byjus.com It is also a fundamental component in fatty acid biosynthesis in the form of its thioester, malonyl-CoA. chemicalbook.com

While this compound is not one of the 20 standard proteinogenic amino acids, its structural similarity to biomolecules like asparagine and aspartic acid makes it an interesting subject for biochemical investigation. wikipedia.org Research into compounds with similar structures can provide insights into metabolic pathways, enzyme mechanisms, and the potential for enzyme inhibition. cymitquimica.com For example, a related N-methylated derivative, 3-(methylamino)-3-oxopropanoic acid, has been studied as a metabolite of nitroprusside and as an inhibitor of nitrate (B79036) uptake. cymitquimica.combiosynth.com

The study of such molecules helps to elucidate metabolic processes and the specificity of enzymes. The compound can serve as a substrate or inhibitor in enzymatic reactions, providing a tool for researchers to probe the active sites of enzymes involved in amino acid or dicarboxylic acid metabolism. smolecule.com Its presence in various metabolic contexts, sometimes as an intermediate, highlights its role in the broader network of biochemical transformations. cymitquimica.com

Table of Mentioned Compounds

Biological and Biochemical Research on 3 Amino 3 Oxopropanoic Acid and Its Derivatives

Role in Cellular Metabolism and Biosynthetic Pathways

3-Amino-3-oxopropanoic acid, also known as malonamic acid, and its derivatives are subjects of ongoing research to elucidate their roles in cellular processes. While extensive data exists for the closely related malonic acid and its coenzyme A ester, malonyl-CoA, direct research on this compound's metabolic significance is more specialized, often focusing on specific organisms and pathways.

Intermediary Metabolite Studies

While not a central metabolite in primary human metabolism, this compound (malonamate) has been identified as a key player in the nitrogen metabolism of symbiotic systems. nih.gov In the symbiotic relationship between Rhizobium bacteria and leguminous plants like soybeans, malonamate (B1258346) is proposed to function as a nitrogen carrier. nih.gov Studies have identified two types of malonamidase enzymes in soybean nodules. One type (E1), found in the bacteroids, can synthesize malonamate from malonate and is also capable of hydrolyzing it to ammonia (B1221849). The other type (E2), present in both the bacteroids and the plant cytosol, primarily hydrolyzes malonamate. nih.gov This suggests a "malonamate shuttle" where nitrogen fixed by the bacteria is transported in the form of malonamate. koreascience.kr

The related compound, 3-oxopropanoic acid (malonic semialdehyde), is a recognized intermediate in several metabolic pathways in various organisms, including humans and Escherichia coli. smolecule.com It is formed during the catabolism of β-alanine and the oxidation of propionate.

Pathways of Amino Acid and Fatty Acid Synthesis

The direct involvement of this compound in the primary pathways of amino acid and fatty acid synthesis is not as well-documented as that of its close relative, malonyl-CoA. Malonyl-CoA, derived from the carboxylation of acetyl-CoA, is a fundamental building block in fatty acid biosynthesis, providing two-carbon units for the elongating fatty acid chain. byjus.comwikipedia.org

While not a direct precursor in the same manner as malonyl-CoA, derivatives of malonic acid are central to the laboratory synthesis of amino acids. The acetamidomalonate synthesis is a classic method for preparing various primary α-amino acids. ucalgary.calibretexts.org This method utilizes a malonate derivative that is alkylated and subsequently hydrolyzed and decarboxylated to yield the desired amino acid. ucalgary.ca This highlights the utility of the underlying propanoic acid structure in the formation of amino acids.

In the context of fatty acid synthesis, a malonic acid derivative was identified as an intermediate in a stepwise synthesis of palmitate from acetyl-CoA by enzyme fractions from pigeon liver. acs.org Furthermore, plant mitochondria can synthesize fatty acids de novo using malonic acid as a precursor, suggesting a role for malonate metabolism in these organelles, possibly for the production of precursors for molecules like lipoic acid. pnas.org

Investigation of Enzymatic Transformations and Substrate Specificity

The enzymatic transformation of this compound (malonamate) is primarily associated with the enzyme malonamidase. wikipedia.orgmsk.or.kr This enzyme catalyzes the hydrolysis of malonamate to malonate and ammonia. wikipedia.org Studies on malonamidase from Rhizobium species have shown high specificity for malonamate. nih.govmsk.or.kr For instance, two types of malonamidase (E1 and E2) were identified in soybean nodules, with E2 showing high specificity for the hydrolysis of malonamate. nih.gov

Aminotransferases are a broad class of enzymes that catalyze the interconversion of amino acids and keto acids. nih.gov While direct studies on the substrate specificity of aminotransferases for this compound are not widely available, research on related compounds provides insights. For example, 4-aminobutyrate aminotransferase catalyzes the formation of malonic semialdehyde from β-alanine. hmdb.ca The substrate specificity of various aminotransferases is a subject of ongoing research to understand their roles in interconnecting different metabolic pathways. nih.gov A derivative, methyl 3-amino-3-oxopropanoate, has been shown to interact with (S)-3-amino-2-methylpropionate transaminase, indicating its relevance in studying amino acid metabolism.

The enzymatic hydrolysis of malonic acid esters is another area of investigation. Pig liver esterase can selectively hydrolyze the pro-R ester group of a diester of malonic acid, demonstrating enantioselective enzymatic transformation. chegg.com Similarly, the partial enzymatic hydrolysis of α-monosubstituted malonic diesters can be achieved under mild conditions using enzymes. google.com

Enzyme Inhibition and Modulatory Activities

Derivatives of this compound and related structures have been investigated for their potential to inhibit or modulate the activity of various enzymes.

Inhibition of Key Metabolic Enzymes (e.g., Acetyl-CoA Carboxylase, Pyruvate (B1213749) Decarboxylase, Phosphoenolpyruvate Carboxykinase by related compounds)

Research into the inhibitory effects of this compound itself is limited, but studies on closely related compounds suggest potential activities.

Acetyl-CoA Carboxylase (ACC): ACC is a key regulatory enzyme in fatty acid synthesis. plos.orgmedchemexpress.com Inhibition of ACC is a therapeutic target for metabolic diseases. nih.gov While direct inhibition by this compound is not established, the product of the reaction it is related to, malonyl-CoA, is a known regulator of fatty acid metabolism. longdom.orgnih.gov

Pyruvate Decarboxylase: This enzyme is involved in alcoholic fermentation. wikipedia.org The related compound, 3-oxopropanoic acid, has been suggested to have inhibitory effects on pyruvate decarboxylase. smolecule.com

Phosphoenolpyruvate Carboxykinase (PEPCK): PEPCK is a key enzyme in gluconeogenesis. plos.org The compound 3-mercaptopicolinic acid is a known inhibitor of PEPCK. plos.orgnih.gov Furthermore, computational studies have evaluated natural compounds, including a malonic acid derivative, as potential inhibitors of the mitochondrial isoform of PEPCK. dovepress.com This suggests that the propanoic acid scaffold could be a basis for designing PEPCK inhibitors.

Interaction with Enzyme Active Sites

The mechanism of enzyme inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding.

Malonic acid, which is structurally very similar to this compound, is a classic example of a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase. wikipedia.org It binds to the active site of the enzyme but cannot be dehydrogenated, thus blocking the enzyme's function in the citric acid cycle. wikipedia.org This interaction was instrumental in deducing the structure of the active site of succinate dehydrogenase. wikipedia.org

Derivatives of malonic acid have also been designed as inhibitors for other enzymes. For instance, malonic acid-based hydroxamic acids have been developed as inhibitors of matrix metalloproteinases (MMPs). nih.gov X-ray crystallography has revealed that these inhibitors can bind in a non-substrate-like manner to the active site of collagenase, a type of MMP. nih.gov This understanding of the binding mode allows for the structure-based design of more potent inhibitors. nih.gov Similarly, derivatives of 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid are hypothesized to exert their biological effects by interacting with the active sites of specific enzymes.

Structure-Activity Relationship Studies for Enzyme Modulation

The structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding how these molecules modulate enzyme activity. The core structure, consisting of a propanoic acid backbone with an amide group, serves as a scaffold for modifications that can enhance potency and selectivity for specific enzyme targets.

Research has shown that introducing different substituents to this core structure significantly alters the molecule's inhibitory capabilities. For instance, derivatives of this compound have been identified as inhibitors of MurA, a key enzyme in the biosynthesis of bacterial peptidoglycan. Molecular docking studies of these derivatives suggest that the β-keto group can coordinate with a magnesium ion (Mg²⁺) within the active site of the enzyme. The nature of the substituent on the amino group is a key determinant of inhibitory potency. The presence of electron-withdrawing groups, such as fluorine atoms on an aniline (B41778) substituent, can enhance the molecule's affinity for the enzyme by stabilizing hydrogen bonds with amino acid residues like Arginine 120 in the MurA active site.

In another example, derivatives such as 3-amino-3-(4-butylphenyl)propanoic acid demonstrate how lipophilicity impacts biological interaction. The butyl group increases the compound's lipophilicity, which can improve cellular uptake. The amino group of this derivative is available to form hydrogen bonds with macromolecules, while the phenyl ring can engage in hydrophobic interactions, collectively modulating the activity of various enzymes and proteins. Similarly, the nitrophenyl group in compounds like 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid can participate in electron transfer reactions, which may influence enzyme activity.

The table below summarizes key findings from SAR studies on various derivatives.

| Derivative Name | Enzyme Target | Key Structural Features & SAR Insights |

| 3-((3-chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid | MurA | The β-keto group coordinates with Mg²⁺ in the active site, a critical interaction for inhibition. |

| 3-(2,4-Difluoroanilino)-3-oxopropanoic acid | MurA | Electron-withdrawing fluorine groups enhance enzyme affinity by stabilizing hydrogen bonds. |

| 2-((2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzo[d]thiazol-6-yl)amino)-2-oxoacetic acid | DNA Gyrase B | While an oxoacetic acid, its related structure shows how complex amide-linked side chains can confer potent inhibitory activity against bacterial enzymes. europa.eu |

| 3-amino-3-(4-butylphenyl)propanoic acid | General Enzymes/Proteins | The butyl group enhances lipophilicity for better cellular uptake, while the amino and phenyl groups provide hydrogen bonding and hydrophobic interactions, respectively. |

Receptor Interaction Studies

The interaction of this compound derivatives with cellular receptors is a significant area of research, revealing their potential to modulate physiological processes. These interactions are highly dependent on the specific chemical structure of the derivative, which dictates its binding affinity and selectivity for different receptor types.

Derivatives of this compound have been developed as highly specific ligands for nuclear receptors. A prominent example is Eprotirome, also known as 3-[[3,5-dibromo-4-[4-hydroxy-3-(1-methylethyl)-phenoxy]-phenyl]-amino]-3-oxopropanoic acid. frontiersin.org This compound is an agonist with a modest preference for the Thyroid Hormone Receptor-Beta (TRβ) isoform over the TRα isoform. frontiersin.org This selectivity is critical, as it allows for targeted therapeutic action, such as reducing serum cholesterol, by primarily acting on the hepatic TRβ receptors without causing adverse cardiac effects associated with TRα activation. frontiersin.org

The structural basis for the selectivity of related compounds for TRβ involves specific interactions within the receptor's ligand-binding cavity. For instance, the oxyacetic acid side chain of some analogs enhances polar interactions with arginine residues in the TRβ pocket. frontiersin.org Furthermore, substituents on the phenyl rings can create van der Waals interactions with lipophilic side chains of amino acid residues within the binding cavity, locking the ligand into an active conformation. frontiersin.org

Other derivatives have been investigated for their potential to interact with neurotransmitter receptors, suggesting a broader scope of receptor-mediated activities. evitachem.com The structural similarity of some derivatives to endogenous molecules like amino acids may facilitate their binding to these receptors, potentially influencing neurotransmission.

Beyond direct receptor binding, derivatives of this compound can modulate intracellular signaling pathways, which are complex networks that control cellular processes like inflammation, proliferation, and apoptosis.

One of the key pathways investigated is the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK is a central player in inflammatory responses, and its inhibition can suppress the transcriptional activity of nuclear factor-kappa B (NF-κB), a primary transcription factor for proinflammatory genes. nih.gov Research documented in patent literature has identified compounds such as 3-((2-chloro-4-methoxyphenyl)amino)-3-oxopropanoic acid as inhibitors of p38 MAPK. googleapis.com By inhibiting p38, such compounds can reduce the downstream activation of NF-κB, thereby exerting anti-inflammatory effects. nih.govgoogleapis.com

In addition to the p38 MAPK/NF-κB pathway, related compounds have been shown to influence other critical signaling cascades. For example, some derivatives can modulate the PI3K/Akt pathway, which is essential for cell survival and growth. The ability to influence these fundamental cellular pathways underscores the potential of these compounds as tools for biochemical research and as leads for therapeutic development.

Ligand Binding and Receptor Specificity

Interactions with Biomolecules

The biological effects of this compound and its derivatives are fundamentally governed by their interactions with various biomolecules, including proteins and nucleic acids.

The interaction between a ligand like this compound and a protein is a dynamic process. The binding of a ligand can induce conformational changes in the protein, and these dynamic shifts are often correlated with the ligand's binding affinity. arxiv.org

For the parent compound, this compound (also known as malonamic acid), structural biology has provided direct evidence of its binding to proteins. It is listed in the Protein Data Bank (PDB) under the ligand code "MLM" and has been co-crystallized with proteins, as seen in PDB entry 1O9O, providing a static snapshot of its binding mode. zhanggroup.orgnih.govdrugbank.com

For its derivatives, the binding dynamics are dictated by the specific functional groups attached to the core structure. The amino group can act as a hydrogen bond donor, while the carbonyl and carboxyl groups can act as hydrogen bond acceptors, facilitating specific interactions with amino acid residues in a protein's binding pocket. Aromatic rings, such as the phenyl group in 3-amino-3-(4-butylphenyl)propanoic acid, can participate in hydrophobic or π-stacking interactions, further stabilizing the protein-ligand complex. ugr.es Computational and biophysical studies on various derivatives have helped to map these critical interactions and understand how they modulate protein function.

The table below details the types of interactions observed for derivatives of this compound.

| Interaction Type | Structural Feature Responsible | Example Residues/Moieties |

| Hydrogen Bonding | Amino group, Carboxyl group | Can interact with polar amino acid residues in a binding site. |

| Hydrophobic Interactions | Phenyl rings, Alkyl chains (e.g., butyl group) | Can interact with nonpolar amino acid residues. |

| π-Stacking Interactions | Aromatic rings | Can interact with aromatic amino acid residues like Tryptophan (Trp). ugr.es |

| Ionic/Coordinate Bonds | β-keto group | Can coordinate with metal ions like Mg²⁺ in an enzyme's active site. |

Currently, the body of research focusing on the direct interaction of this compound or its simple derivatives with nucleic acids such as DNA and RNA is limited. The primary mechanism of action for this class of compounds appears to be the modulation of protein function, either through enzyme inhibition or receptor interaction. frontiersin.org

However, it is plausible that some derivatives could interact indirectly with processes involving nucleic acids. For example, a compound that inhibits DNA gyrase, an enzyme essential for DNA replication in bacteria, affects nucleic acid integrity without necessarily binding directly to the DNA itself. europa.eu While no direct binding to DNA or RNA by this compound has been prominently documented in the reviewed literature, this does not entirely exclude the possibility, particularly for more complex or structurally distinct derivatives that may be developed in the future.

Protein-Ligand Binding Dynamics

Investigation of Specific Biological Activities of Derivatives

The modification of this compound, also known as malonamic acid, has given rise to a diverse range of derivatives exhibiting a wide array of biological activities. Researchers have focused on synthesizing and evaluating these compounds for their therapeutic potential across different fields, including infectious diseases, inflammation, and neurological disorders. This section delves into the specific biological activities of these derivatives, focusing on their antimicrobial, anti-inflammatory, and neuroprotective properties.

Antimicrobial Properties of Malonamic Acid Derivatives

Derivatives of malonamic acid have been investigated for their potential to combat microbial growth. Studies have revealed that certain structural modifications can lead to significant antibacterial and antifungal activities.

One area of research has been on cyclopropane (B1198618) amide derivatives. A series of these compounds, synthesized from substituted benzaldehyde (B42025) and malonic acid, were tested for their in vitro antimicrobial activity. mdpi.com The minimum inhibitory concentration (MIC80), the lowest concentration required to inhibit 80% of microbial growth, was determined for these compounds against various pathogens. mdpi.com For instance, several 2-phenylcyclopropane-1-carboxamide derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli. mdpi.com Specifically, compounds F5, F9, F29, and F53 showed moderate inhibitory activity against Staphylococcus aureus with MIC80 values of 32 and 64 μg/mL. mdpi.com Against Escherichia coli, compounds F9, F31, and F45 were found to be relatively sensitive, with MIC80 values of 32 and 64 μg/mL, respectively. mdpi.com

Another important class of compounds is the cephem analogues. The introduction of a 7β-[(4-hydroxyphenyl)malonyl]amino side chain into 1-oxa- and 1-thiacephems has been explored to enhance antibacterial activity. mdpi.com The replacement of the sulfur atom with an oxygen atom in the cephem nucleus was found to increase antibacterial activity. nih.gov

Furthermore, benzimidazole (B57391) derivatives synthesized using malonic acid have also been a subject of antimicrobial research. jocpr.comturkjps.org These heterocyclic compounds have shown a broad spectrum of biological activities. jocpr.com In one study, newly synthesized benzimidazole derivatives were evaluated for their antibacterial activity against Pseudomonas aeruginosa. jocpr.comuc.pt Another study found that a specific benzimidazole derivative, compound 7, was the most effective against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. turkjps.org Compound 5 was most effective against Enterococcus faecalis, and compounds 7 and 8 showed equivalent efficacy against Candida albicans. turkjps.org

Table 1: Antimicrobial Activity of Selected Malonamic Acid Derivatives

Anti-inflammatory Effects

The search for novel anti-inflammatory agents has led to the investigation of malonamic acid derivatives. These compounds have shown promise in modulating inflammatory pathways.

Arylidene malonate derivatives have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the inflammatory response. nih.gov A number of these derivatives exhibited submicromolar IC50 values for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. nih.gov The lead compound from this series also effectively blocked the production of other pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov The inhibitory activity of these compounds was found to be dependent on the α,β-double bond, as its reduction led to a complete loss of activity. nih.gov

Another noteworthy derivative is Maldian, the di-(2,4-dimethyl) anilide of malonic acid. usmf.mdidsi.mdnuph.edu.ua Studies have shown that Maldian possesses pronounced anti-inflammatory and antioxidant activities. usmf.md Its mechanism of action involves the inhibition of key inflammatory mediators. Maldian significantly decreases the level of prostaglandin (B15479496) E and inhibits the activity of kallikrein, a key enzyme in the kinin system which contributes to inflammation. usmf.md The compound was also found to reduce free radical oxidation processes. usmf.md The anti-inflammatory effect of Maldian was demonstrated to be independent of the adrenal cortex. usmf.md

Table 2: Anti-inflammatory Activity of Selected Malonamic Acid Derivatives

Potential in Neurological and Psychiatric Research

Malonamic acid derivatives have emerged as compounds of interest in the field of neuroscience, with studies highlighting their potential as neuroprotective agents.

A notable example is the investigation of water-soluble carboxylic acid derivatives of C60 fullerene, which contain three malonic acid groups per molecule. nih.govgatech.edu Two regioisomers, designated as C3 and D3, were synthesized and found to be potent free-radical scavengers. nih.govgatech.edu Both isomers demonstrated the ability to inhibit the excitotoxic death of cultured cortical neurons induced by N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). nih.govgatech.edu The C3 regioisomer was found to be more effective than the D3 isomer in providing neuroprotection. nih.govgatech.edu At a concentration of 100 μM, the C3 derivative was able to fully block rapidly triggered NMDA receptor-mediated toxicity. nih.gov Furthermore, the C3 derivative reduced apoptotic neuronal death induced by serum deprivation or exposure to Aβ1–42 protein. nih.gov

Cinnamic acid derivatives, which can be synthesized from malonic acid, have also been explored for their neuroprotective effects. thieme-connect.com In one study, a series of cinnamamide-piperidine and piperazine (B1678402) derivatives were synthesized and evaluated for their ability to protect SH-SY5Y cells from glutamate-induced neurotoxicity. thieme-connect.com Several of these compounds showed neuroprotective capacity at concentrations of 1 and 10 μmol/L. thieme-connect.com Another study on cinnamic acid derivatives demonstrated their ability to protect differentiated SH-SY5Y cells from hydrogen peroxide-induced damage. nih.gov

Table 3: Neuroprotective Activity of Selected Malonamic Acid Derivatives

Applications of 3 Amino 3 Oxopropanoic Acid in Advanced Chemical Sciences

Applications in Complex Organic Synthesis

The unique structure of 3-amino-3-oxopropanoic acid, featuring both a carboxyl group and an active methylene (B1212753) group, allows it to participate in a wide array of chemical reactions, establishing it as a significant intermediate in organic synthesis. chemicalbook.com

Versatile Building Block in Multi-Step Syntheses

This compound is a key starting material for the synthesis of more complex molecules. Its ability to undergo various transformations makes it an important intermediate. For instance, it can be used to introduce the -CH2-COOH group into other molecules. alfa-chemistry.com

The compound and its derivatives are utilized in the synthesis of a variety of valuable chemicals. For example, its diethyl ester is a crucial component in the production of vitamins B1 and B6, as well as barbiturates. britannica.comatamankimya.com It also serves as a precursor for specialty polyesters and can be converted to 1,3-propanediol (B51772), a monomer used in polymers. atamankimya.com

Precursor for Advanced Chemical Entities

This compound is a precursor for a range of advanced chemical entities. It can be used to synthesize various heterocyclic compounds, which are core structures in many pharmaceuticals and other functional materials. jmcs.org.mx For example, it is a precursor in the synthesis of compounds like cinnamic acid, which is then used to form the anti-inflammatory agent cinmetacin. atamankimya.com

The following table summarizes some of the downstream products that can be synthesized from this compound and its derivatives:

| Precursor | Downstream Product | CAS Number |

| Propanoic acid, 3-amino-3-oxo- | oxetane-2,4-dione | 15159-48-5 |

| Propanoic acid, 3-amino-3-oxo- | Ethyl 3-amino-3-oxopropanoate | 7597-56-0 |

| Propanoic acid, 3-amino-3-oxo- | Diethyl malonate | 105-53-3 |

| Propanoic acid, 3-amino-3-oxo- | Malonamide (B141969) | 108-13-4 |

| Propanoic acid, 3-amino-3-oxo- | Cinnamamide | 621-79-4 |

| Data sourced from Chemsrc. |

Role in Knoevenagel Condensation and Related Reactions

The active methylene group in this compound makes it a suitable substrate for Knoevenagel condensation reactions. alfa-chemistry.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. In the context of this compound derivatives, this reaction is a powerful tool for carbon-carbon bond formation.

For instance, the diethyl ester of malonic acid, a related compound, is widely used in Knoevenagel condensations. atamankimya.com Research has shown that 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid undergoes Knoevenagel condensation with various aldehydes, such as salicylaldehyde (B1680747) and 2-hydroxy-1-naphthaldehyde, to form complex heterocyclic structures. eurjchem.comeurjchem.com These reactions are often carried out in glacial acetic acid with fused sodium acetate. jmcs.org.mxeurjchem.com

Medicinal Chemistry Research and Drug Discovery

The structural features of this compound make it a valuable scaffold and starting material in the design and synthesis of new therapeutic agents.

Scaffold Design for Potential Therapeutic Agents

The core structure of this compound can be found within more complex molecules that exhibit biological activity. It serves as a fundamental building block for constructing molecular scaffolds designed to interact with specific biological targets. For example, the quinoline (B57606) nucleus, which can be derived from synthetic routes involving malonic acid derivatives, is a significant component in the design of numerous pharmacologically active compounds. researchgate.net

Derivatives of this compound have been incorporated into various molecular frameworks to explore their therapeutic potential. One study describes the synthesis of novel thrombin inhibitors based on a 1,4-benzoxazin-3(4H)-one scaffold, where a derivative, 3-(benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid, was identified as a potent inhibitor. researchgate.net

Development of Novel Pharmacologically Active Compounds

This compound and its derivatives are instrumental in the development of new compounds with potential pharmacological activity. The versatility of this compound allows for the synthesis of a wide range of molecules that can be screened for various biological activities.

Research has explored the synthesis of novel heterocyclic derivatives from 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid with the aim of discovering new compounds with potential biological activity. eurjchem.com The quinolinone moiety itself is present in many biologically active natural products and serves as a useful intermediate for medicinal products. jmcs.org.mx Furthermore, targeting amino acid biosynthesis pathways in pathogens like Mycobacterium tuberculosis is a promising strategy for drug discovery, and derivatives of amino acids are key to this research. nih.gov

Synthesis of Drug Impurities and Metabolites

This compound, also known as malonamic acid, serves as a crucial structural motif and a documented impurity or metabolite in the context of several biologically active compounds. Its presence is significant for understanding the stability, degradation pathways, and metabolic fate of various pharmaceuticals and biocides.

Research and pharmacopeial documentation have identified malonamic acid as a known impurity related to Teriflunomide, an immunomodulatory drug. pharmaffiliates.com Furthermore, the structure of the antibiotic Carbenicillin incorporates a complex malonamic acid derivative, specifically N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-malonamic acid, as a key component of its chemical identity. nih.gov

Metabolic studies of isothiazolone-based biocides, which are used in some cosmetic products, have shown that these compounds can be metabolized into N-methyl malonamic acid and subsequently into malonamic acid itself. cir-safety.orgmst.dk In these studies, malonamic acid was identified as a metabolite in the urine of rats following oral administration of the parent biocides, highlighting its role in the metabolic processing of these active substances. cir-safety.orgmst.dk Additionally, derivatives of malonamic acid have been investigated for their own therapeutic potential, such as their use in the development of factor Xa inhibitors for anticoagulant therapies. google.com

| Parent Compound/Class | Relation to this compound | Context | Key Findings | Citations |

|---|---|---|---|---|

| Teriflunomide | Impurity | Pharmaceutical quality control | Listed as a reference standard impurity for the drug. | pharmaffiliates.com |

| Isothiazolones | Metabolite | Metabolism/Toxicology | Identified as a metabolite in urine after oral dosage in rats. | cir-safety.orgmst.dk |

| Carbenicillin | Structural Component | Antibiotic structure | A complex derivative of malonamic acid forms the core structure of the antibiotic. | nih.gov |

| Factor Xa Inhibitors | Derivative | Drug Development | Malonamic acid derivatives are synthesized and investigated for anticoagulant properties. | google.com |

Applications in Materials Science

The unique bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it and its parent compound, malonic acid, valuable in materials science for creating and modifying polymers.

Integration into Polymer Systems (e.g., polyesters, alkyd resins, biodegradable thermoplastics from related compounds)

This compound is noted for its utility in synthesizing polymers and coatings due to its versatile chemical structure. lookchem.com Research has also indicated that malonamic acids can serve as monomers for polymer synthesis. sci-hub.se

However, more extensive research has been published on its parent dicarboxylic acid, malonic acid. Malonic acid is a well-established precursor to specialty polyesters. lookchem.comtandfonline.comtandfonline.com It can be converted to 1,3-propanediol, a monomer used in the synthesis of polyesters and other polymers. tandfonline.comtandfonline.com Malonic acid is also a component in alkyd resins, which are employed in coatings to protect surfaces from degradation caused by UV light, oxidation, and corrosion. lookchem.comtandfonline.comresearchgate.net In a notable green chemistry application, malonic acid has been used to synthesize biodegradable rigid cellular materials from epoxidized soybean oil, where it acts as both a cross-linking and foaming agent. researchgate.net

| Polymer System | Role of Malonic Acid | Key Research Finding | Citations |

|---|---|---|---|

| Specialty Polyesters | Precursor | Serves as a building block for producing polyesters and can be converted to 1,3-propanediol for polymer synthesis. | lookchem.comtandfonline.comtandfonline.com |

| Alkyd Resins | Component | Used as a component in resin formulations for protective coatings against environmental damage. | lookchem.comtandfonline.comresearchgate.net |

| Biodegradable Thermoplastics | Cross-linker/Monomer | Used to cross-link starch to create biodegradable plastics and to synthesize rigid foams from epoxidized soybean oil. | lookchem.comresearchgate.net |

Cross-linking Agent Research for Biopolymers

While direct studies on this compound as a cross-linking agent are not widely available, extensive research has been conducted on its parent compound, malonic acid. Malonic acid has proven to be an effective cross-linking agent for various biopolymers, enhancing their mechanical properties and stability. tandfonline.comtandfonline.com

One of the most significant applications is the cross-linking of corn and potato starches to produce a biodegradable thermoplastic. lookchem.comtandfonline.com This process, which can be performed in water with non-toxic catalysts, improves the mechanical properties of the starch-based materials. tandfonline.comtandfonline.com Research has also demonstrated that malonic acid can be used to cross-link other biopolymers, including the polysaccharide galactomannan (B225805) (guar gum), to create flexible films with potential for biomedical applications like sustained drug delivery. researchgate.net In these reactions, malonic acid's dicarboxylic nature allows it to form ester bonds with hydroxyl groups on the polymer chains, creating a stable network. researchgate.net Studies on chitosan (B1678972), another important biopolymer, have also employed malonic acid as a non-covalent cross-linker to prepare 3D scaffolds with improved flexibility and strength for tissue engineering applications. core.ac.ukiucr.org

| Biopolymer | Purpose of Cross-linking | Outcome | Citations |

|---|---|---|---|

| Corn and Potato Starch | Produce biodegradable thermoplastics | Enhanced mechanical properties and created a usable bioplastic. | lookchem.comtandfonline.comtandfonline.com |

| Galactomannan (Guar Gum) | Create flexible films for biomedical use | Resulted in functionalized films suitable for applications like sustained drug release. | researchgate.net |

| Chitosan and Collagen | Prepare 3D scaffolds for tissue engineering | Increased flexibility and strength of scaffolds through non-covalent interactions. | core.ac.ukiucr.org |

Supramolecular Assembly Applications

The ability of this compound to participate in hydrogen bonding makes it a candidate for creating ordered, non-covalent structures. Research into guest-host chemistry has shown that amides derived from malonic acid can act as specific "guest" molecules, forming strong and well-defined supramolecular complexes with dendritic "host" molecules through hydrogen bonding. chemrxiv.org

The parent compound, malonic acid, is well-studied in the field of supramolecular chemistry. Its two carboxylic acid groups are excellent hydrogen bond donors and acceptors. Crystal engineering studies show that malonic acid co-crystallizes with various molecules to form extensive, self-assembled hydrogen-bonded networks. For example, it forms a 1:1 adduct with urea, creating a two-dimensional network of hydrogen-bonded molecules. tandfonline.comtandfonline.com Similarly, it can form co-crystals with active pharmaceutical ingredients like rivaroxaban, where it participates in a robust 3D hydrogen-bonding network that alters the drug's physical properties. researchgate.net The malonate ion also readily participates in forming layered supramolecular assemblies with protonated amines, directed by strong N-H···O hydrogen bonds. researchgate.net

Catalytic Roles in Chemical Transformations

This compound as a Catalyst or Co-catalyst

The application of this compound in catalysis is an emerging area of interest. It has been reported that the compound can be incorporated into metal complexes for catalytic purposes, with the goal of enhancing the efficiency of chemical reactions and contributing to green chemistry practices. lookchem.com In one study, it was noted that malonic acid can act as an autocatalyst in the acylation and cross-linking of galactomannan. researchgate.net Furthermore, research into palladium-catalyzed reactions has shown that an acid co-catalyst can accelerate reaction rates, suggesting a role for acidic molecules like malonamic acid in such systems. researchgate.net However, the specific catalytic activity of this compound itself is not as extensively documented as its other chemical applications.

Development of Catalytic Systems using Malonamic Acid Derivatives

The molecular architecture of this compound (malonamic acid) and its derivatives presents a compelling platform for the design of novel catalytic systems. The presence of both a carboxylate and an amide functionality within a compact, three-carbon backbone allows these molecules to function as versatile bidentate ligands. These ligands can coordinate with a variety of transition metal centers through their nitrogen and oxygen donor atoms, forming stable chelate complexes. This structural versatility is a key attribute in the field of catalysis, where the ligand plays a crucial role in modulating the steric and electronic properties of the metal's coordination sphere, thereby influencing the catalyst's activity, selectivity, and stability.

While extensive research has been conducted on the catalytic applications of the broader class of malonic acid derivatives, such as malonic esters and malonamides, specific studies detailing the use of malonamic acid derivatives are less prevalent in publicly accessible literature. However, the principles derived from related structures provide a strong foundation for understanding their potential. For instance, malonamides have been recognized for their exceptional ability to form complexes and act as selective extractors for various metals, a property that is foundational to their use as ligands in catalysis. organic-chemistry.org

The development of catalysts using malonamic acid derivatives typically involves the synthesis of a metal-ligand complex. In this process, a salt of a catalytically active transition metal, such as palladium, nickel, copper, or rhodium, is reacted with the malonamic acid derivative. The N-substituent on the amide group of the malonamic acid can be readily modified, allowing for the systematic tuning of the catalyst's properties. For example, introducing bulky N-aryl or N-alkyl groups can create a specific steric environment around the metal center, which is critical for achieving high selectivity in catalytic reactions, particularly in asymmetric synthesis.

Research into related malonic acid derivatives has shown their effectiveness in a range of important organic transformations. These catalytic systems are often employed in reactions involving decarboxylation, where the carboxyl group is removed to generate a reactive intermediate.

Key Research Areas in Catalysis with Related Malonic Acid Derivatives:

Decarboxylative Cross-Coupling: Nickel-catalyzed systems have been developed for the enantioselective reductive decarboxylative cross-coupling of malonic acid derivatives. researchgate.netresearchgate.net These reactions provide a direct route to valuable chiral α-aryl esters. researchgate.net

Photoredox Catalysis: Organic photoredox catalysis has been utilized for the hydrodecarboxylation of malonic acid derivatives, converting them into alkanes. organic-chemistry.orgnih.gov This method highlights the potential for developing green and sustainable catalytic processes. organic-chemistry.org

Asymmetric Catalysis: The development of chiral ligands is central to asymmetric catalysis. By using chiral malonic acid half-thioesters in cooperative bimetallic systems (e.g., Ni/La), researchers have achieved catalytic asymmetric decarboxylative 1,4-additions to produce synthetic intermediates for γ-amino acids with high enantioselectivity. rsc.org

| Catalyst System / Ligand Class | Reaction Type | Substrate Example | Yield | Enantiomeric Excess (ee) | Ref |

| Ni(II) / Chiral Bis-imidazoline | Reductive Decarboxylative C(sp³)–C(sp²) Cross-Coupling | Malonic acid redox-active ester | High | Excellent | researchgate.net |

| Ni/La / Chiral Dinucleating Schiff Base | Asymmetric Decarboxylative 1,4-Addition | Malonic acid half-thioester | 40–99% | 66–92% | rsc.org |

| Fukuzumi Acridinium / Photoredox | Hydrodecarboxylation | Benzyl malonic acid | Low | N/A | nih.gov |

| Scandium / Indapybox Ligand | Decarboxylative Addition | Malonic acid and isatin (B1672199) derivatives | Moderate to Good | Moderate to Good | uevora.pt |

The exploration of malonamic acid derivatives in catalysis remains a developing field. Their structural similarity to well-established ligand classes, combined with their synthetic accessibility and tunable nature, positions them as strong candidates for the development of next-generation catalysts for a wide array of chemical transformations. Future research focusing specifically on the synthesis and catalytic evaluation of transition metal complexes bearing malonamic acid-derived ligands is needed to fully unlock their potential in advanced chemical sciences.

Advanced Analytical Methodologies for 3 Amino 3 Oxopropanoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 3-amino-3-oxopropanoic acid, providing insights into its structure, functional groups, and quantification. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate spectra that are unique to its chemical composition and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. By analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR), researchers can confirm the connectivity and chemical environment of each atom within the molecule.

For this compound, also known as malonamic acid, the expected ¹H NMR spectrum would show distinct signals for the methylene (B1212753) (-CH2-) protons and the amine (-NH2) protons. The chemical shifts of these protons are influenced by the adjacent carbonyl and carboxyl groups. In comparison, the related compound malonic acid shows a characteristic signal for its methylene protons. chemicalbook.comhmdb.cahmdb.caspectrabase.com The specific chemical shifts for this compound's parent compound, L-asparagine, have been documented in various solvents, providing a reference for its structural analysis. nih.govhmdb.caresearchgate.net For instance, in water at pH 7, the methylene protons of L-asparagine appear around 2.85 ppm. nih.gov The analysis of chemical shift differences in asparagine and glutamine side-chain amide protons can even allow for stereospecific assignment. researchgate.netnih.gov

Two-dimensional NMR techniques, such as COSY and NOESY, can further reveal through-bond and through-space correlations between protons, respectively, confirming the structural assignment. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Compound | Functional Group | Chemical Shift (ppm) | Solvent |

| L-Asparagine | -CH2- | ~2.85 | Water (pH 7.0) nih.gov |

| Malonic acid | -CH2- | ~3.45 | Acetone-d6 chemicalbook.com |

| Malonic acid | -CH2- | ~3.26 | DMSO-d6 chemicalbook.com |

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Mass Spectrometry (MS) Techniques, including LC-ESI-MS/MS for Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC) and electrospray ionization (ESI), it becomes a powerful tool for the quantification of the compound in complex biological matrices. nih.govchromatographyonline.com

In ESI-MS, the sample is ionized, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, which are then separated based on their mass-to-charge ratio (m/z). nih.gov For this compound (MW: 103.08 g/mol ), the expected precursor ions would be approximately m/z 104.03 for [M+H]⁺ and m/z 102.02 for [M-H]⁻. nih.govscbt.com

Tandem mass spectrometry (MS/MS) further fragments these precursor ions to produce a characteristic fragmentation pattern, which enhances specificity and allows for confident identification and quantification. nih.gov This is particularly useful in complex samples where isobaric interferences may be present. Multiple Reaction Monitoring (MRM) is a common MS/MS technique for targeted quantification, where specific precursor-to-product ion transitions are monitored. nih.govlcms.cz For instance, in the analysis of the related compound asparagine, specific MRM transitions are used for its accurate quantification in plasma. nih.gov

The development of LC-ESI-MS/MS methods for amino acids often involves optimizing chromatographic separation and mass spectrometric parameters to achieve high sensitivity, accuracy, and reliability. nih.gov While some methods use derivatization, direct analysis of underivatized amino acids is also possible, simplifying sample preparation. thermofisher.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion Type | Precursor m/z (Calculated) | Key Fragment Ions (m/z) | Technique |

| [M+H]⁺ | 104.0342 nih.gov | 76.1, 104.1 | IT/ion trap nih.gov |

| [M-H]⁻ | 102.0197 nih.gov | 58.1, 74.1, 42.2 | IT/ion trap nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. These methods are valuable for confirming the presence of the key structural features of this compound: the carboxylic acid (-COOH), the amide (-CONH2), and the methylene (-CH2-) groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. lookchem.com For the related compound L-asparagine, strong bands are observed for N-H stretching of the amine group, C=O stretching of the amide and carboxylic acid groups, and C-N stretching. chemicalbook.comresearchgate.net Specifically, the C=O stretching vibrations typically appear in the region of 1600-1800 cm⁻¹. acs.org The COO⁻ bending vibration has been assigned a peak at 665.74 cm⁻¹ in L-asparagine. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra can give a more complete vibrational analysis of the molecule. lookchem.com Studies on similar dicarboxylic acid derivatives have shown that hydrogen bonding patterns in the solid state can be distinguished by combining IR and Raman spectroscopy at various temperatures. lookchem.com

Interactive Data Table: Key Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound |

| Amine | N-H stretch | 3400-3200 | L-Asparagine chemicalbook.com |

| Carboxylic Acid | C=O stretch | ~1720 | 2-Amino-3-ethoxy-3-oxopropanoic acid vulcanchem.com |

| Amide | C=O stretch | ~1650 | 2-Amino-3-ethoxy-3-oxopropanoic acid vulcanchem.com |

| Carboxylate | COO⁻ bend | ~666 | L-Asparagine researchgate.net |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or biological samples, as well as for its quantitative analysis. The choice of technique depends on the properties of the compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Due to its polar nature, reversed-phase (RP) HPLC is a common approach, often requiring method optimization for adequate retention and separation. sielc.comhelixchrom.comtandfonline.comdiduco.com

Method development for this compound and similar amino acids involves selecting an appropriate column, mobile phase, and detector. akdeniz.edu.trresearchgate.net For polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to RP-HPLC, offering better retention. chromatographyonline.com Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also effective for separating polar compounds like amino acids without the need for ion-pairing reagents. sielc.comlcms.cz

To enhance detection sensitivity and selectivity, pre-column or post-column derivatization is often employed. nih.govnih.gov Reagents like 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (B127526) (OPA) react with the primary amine group of this compound to form a derivative with strong UV or fluorescence signals. nih.govnih.gov

Validation of an HPLC method is crucial to ensure its reliability for quantitative analysis. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. akdeniz.edu.trnih.gov For example, a validated RP-HPLC method for asparagine analysis reported an LOD of 0.28 mg L⁻¹ and an LOQ of 0.92 mg L⁻¹. akdeniz.edu.tr

Interactive Data Table: Example HPLC Method Parameters for Asparagine Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase | akdeniz.edu.tr |

| Mobile Phase | Water:Methanol (95:5, v/v) with formic acid and ammonium (B1175870) formate (B1220265) buffer | akdeniz.edu.tr |

| Derivatization | 2,4-dinitrofluorobenzene (DNFB) | nih.gov |

| Detection | UV at 360 nm (for DNFB derivative) | nih.gov |

| Retention Time | 0.61 min (for a specific method) | akdeniz.edu.tr |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique typically used for volatile and thermally stable compounds. Since this compound is a polar, non-volatile amino acid, it requires chemical derivatization to increase its volatility and thermal stability before GC analysis. sigmaaldrich.comthermofisher.comnih.gov

Common derivatization strategies for amino acids include silylation, which replaces active hydrogens on the amine and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comthermofisher.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comthermofisher.commdpi.com The resulting derivatives are more volatile and exhibit better chromatographic behavior. sigmaaldrich.comsigmaaldrich.com

The choice of derivatization reagent and reaction conditions can impact the yield and stability of the derivatives. sigmaaldrich.com For instance, some amino acids, including asparagine, may produce multiple derivatives, necessitating optimization of the reaction conditions. sigmaaldrich.com The derivatized samples are then separated on a GC column and can be detected by a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). thermofisher.comnih.gov GC-MS allows for the identification of compounds based on their retention time and mass spectrum. mdpi.com

Interactive Data Table: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive sigmaaldrich.com |

| Ethylchloroformate | ECF | Ethoxycarbonyl | Used in rapid extraction derivatization methods nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the synthesis and characterization of chiral molecules such as this compound. Since enantiomers possess identical physical properties in an achiral environment, specialized analytical techniques are required for their separation and quantification. openochem.org Chiral chromatography is the most widely used and reliable method for assessing enantiomeric purity and determining enantiomeric excess (ee%). openochem.org This technique leverages the differential interactions between enantiomers and a chiral environment to achieve separation. openochem.orgsigmaaldrich.com

The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. openochem.org These diastereomeric complexes have different association energies and, consequently, different stabilities, which allows for their separation using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). openochem.orgnih.gov The chiral selector can be incorporated into the analytical system as either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The most common approach for chiral separation is the use of a chiral stationary phase. sigmaaldrich.com A CSP is a chromatographic column packed with a stationary phase that has been chemically bonded with a chiral selector. A wide variety of CSPs have been developed and are commercially available, with selection depending on the specific properties of the analyte. For chiral acids and amino acids, which are structurally related to this compound, the most successful CSPs are typically based on polysaccharides, macrocyclic glycopeptides, or cyclodextrins. sigmaaldrich.commdpi.comsigmaaldrich.com

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They consist of derivatives of cellulose (B213188) or amylose, often coated onto a silica (B1680970) support. mdpi.com Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. mdpi.com

Macrocyclic Glycopeptide CSPs: Chiral selectors such as vancomycin (B549263) and teicoplanin are bonded to silica to create phases like CHIROBIOTIC V and T. sigmaaldrich.com These CSPs are particularly effective for the separation of underivatized amino acids due to their complex structure, which offers multiple sites for chiral interaction, including ionic binding, hydrogen bonding, and steric repulsion. sigmaaldrich.com

Cyclodextrin-based CSPs: These phases use cyclodextrins (cyclic oligosaccharides) as the chiral selector. sigmaaldrich.commdpi.com Separation occurs based on the differential inclusion of the analyte's enantiomers into the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com

The choice of mobile phase is also critical for achieving optimal separation on a CSP. Parameters such as solvent composition, buffers, and pH must be carefully optimized to modulate the interactions between the analyte and the stationary phase. mdpi.com

Indirect Enantioseparation via Derivatization

An alternative to direct separation on a CSP is the indirect method, which involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral stationary phase, such as a C18 column. nih.gov The resulting chromatogram will show two distinct peaks corresponding to the two diastereomers, and their relative peak areas can be used to determine the enantiomeric composition of the original sample. This method avoids the cost of specialized chiral columns but requires an additional, quantitative reaction step. nih.gov

Analytical Findings in Related Compounds

While specific, detailed chromatographic conditions for the enantioseparation of this compound are not extensively documented in readily available literature, the methodologies are well-established for structurally analogous compounds like aspartic acid and other amino acids. Research on these related molecules provides a strong basis for developing a robust analytical method for assessing the enantiomeric purity of this compound. For instance, studies have demonstrated the successful resolution of various amino acid enantiomers using different chiral columns and conditions, highlighting the feasibility of these techniques. acs.orgnih.gov

The following table summarizes representative findings from chiral chromatography studies on related amino acids, illustrating the types of systems and the resolution that can be achieved.

Table of Mentioned Compounds

Environmental and Sustainability Research Aspects

Biodegradation Pathways and Environmental Fate Studies

3-Amino-3-oxopropanoic acid is readily biodegradable by a wide array of microorganisms, forming a key component of nitrogen and carbon cycles in various ecosystems. Its degradation is primarily enzymatic, though non-enzymatic pathways also contribute to its breakdown.

The principal enzymatic degradation pathway involves the hydrolysis of the amide group of this compound to yield L-aspartate and ammonia (B1221849). This reaction is catalyzed by the enzyme L-asparaginase. L-aspartate can then be converted to oxaloacetate through transamination, which subsequently enters the citric acid cycle for energy production. bcf-lifesciences.comnewaginternational.com This process is not only crucial for nutrient cycling in the environment but is also exploited in various biotechnological applications.

Microorganisms from diverse environments, including soil and water, have been shown to utilize this compound as a source of carbon and nitrogen. nih.gov For instance, bacteria like Rhizobium etli possess asparaginase (B612624), enabling them to metabolize asparagine. mdpi.com The presence of asparaginase activity is a key indicator of microbial ability to degrade this amino acid.

Non-enzymatic degradation of this compound can also occur, particularly under certain pH and temperature conditions. One such pathway involves the deamidation of asparagine residues, which can lead to the formation of a succinimide (B58015) intermediate that subsequently hydrolyzes to a mixture of aspartyl and iso-aspartyl linkages. frontiersin.org Another non-enzymatic route is the reaction with reducing sugars at high temperatures, which can produce acrylamide, a compound of concern in food science. newaginternational.com

The environmental fate of this compound is influenced by its high mobility in soil and its role as a nitrogen source for plants. regulations.gov Environmental stressors such as drought, salinity, and mineral deficiencies can lead to the accumulation of asparagine in plant tissues. reading.ac.uk While it is generally considered to have low persistence in the environment due to rapid microbial uptake and degradation, its derivatives can have different environmental profiles. For example, a derivative, 3-((1-carboxyethyl)(2,6-dimethylphenyl)amino)-3-oxopropanoic acid, has been noted as a potential groundwater metabolite of certain pesticides. pharmaffiliates.com

Table 1: Key Degradation Products of this compound

| Degradation Product | Formation Pathway | Significance |

|---|---|---|

| L-Aspartic acid | Enzymatic hydrolysis by asparaginase | Enters central metabolic pathways (e.g., Citric Acid Cycle). bcf-lifesciences.comnewaginternational.com |

| Ammonia | Enzymatic hydrolysis by asparaginase | A key nitrogen source for microorganisms and plants. bcf-lifesciences.comnih.gov |

| Oxaloacetic acid | Transamination of L-aspartate | An intermediate in the Citric Acid Cycle. bcf-lifesciences.comnewaginternational.com |

| Aspartyl and Iso-aspartyl linkages | Non-enzymatic deamidation | Can alter protein structure and function. frontiersin.org |

| 2-amino-3-oxopropanoic acid | Formed from the degradation of other compounds like glutathione. nih.gov | A reactive intermediate. |

Integration into Circular Economy Models

The principles of a circular economy, which emphasize waste valorization and resource efficiency, are highly relevant to the production and use of amino acids like this compound. Research is exploring ways to integrate amino acid production into closed-loop systems, thereby reducing waste and environmental impact.

One approach involves the valorization of waste streams from various industries to produce amino acids. For example, protein-rich side streams from agriculture, aquaculture, and the food industry can be hydrolyzed to recover constituent amino acids, including asparagine. frontiersin.orgtandfonline.com This not only provides a sustainable source of amino acids but also addresses the challenge of waste management. nih.gov A detailed analysis of 39 food waste streams revealed their potential as sources of valuable proteins and amino acids. nih.gov

In the context of industrial amino acid production, a plant-scale circular economy model has been proposed. This model focuses on the biological reuse of electrolyte residues, such as ammonium (B1175870) sulfate (B86663) and acetic acid, which are generated during fermentation processes. mdpi.com By recycling these residues back into the production process, the demand for virgin raw materials is reduced, and the environmental burden associated with waste disposal is minimized. dntb.gov.ua

A novel concept termed "Nature-inspired Circular-economy Recycling (NaCRe)" demonstrates the potential for recycling protein-based materials. nih.govepfl.ch This approach mimics natural digestion by depolymerizing protein waste into its constituent amino acids, which can then be used as building blocks for new, high-value proteins. nih.govepfl.ch This strategy could be applied to waste streams containing this compound, transforming them into a resource for biotechnological synthesis.

Furthermore, companies are actively implementing circular economy principles in amino acid production. For instance, one company utilizes poultry feathers, a by-product of the food industry, as a raw material for extracting amino acids like L-Cystine, demonstrating a successful industrial application of the circular economy. bcf-lifesciences.com Another company, a pioneer in the field, has been producing animal blood hydrolysates for animal feed since 1974, effectively reusing a by-product from the food industry. newaginternational.com

Table 2: Examples of Circular Economy Approaches for Amino Acids

| Approach | Description | Example | Reference |

|---|---|---|---|

| Waste Valorization | Using protein-rich waste from agriculture, aquaculture, and food industries as a feedstock for amino acid production. | Hydrolysis of food waste streams to recover amino acids. | frontiersin.orgtandfonline.comnih.gov |

| Industrial Symbiosis | Reusing by-products from one industrial process as raw materials for another. | Recycling electrolyte residues from amino acid fermentation. | mdpi.comdntb.gov.ua |

| Nature-inspired Recycling (NaCRe) | Depolymerizing protein waste into amino acids for the synthesis of new proteins. | Recycling silk fibroin and β-lactoglobulin into new proteins. | nih.govepfl.ch |

| By-product Upcycling | Transforming industrial by-products into higher-value products. | Extraction of amino acids from poultry feathers. | bcf-lifesciences.com |

Life Cycle Assessment of Synthetic Routes

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. While specific LCA studies solely focused on this compound are not widely available, assessments of other amino acids produced through similar routes, such as fermentation, provide valuable insights into the potential environmental hotspots.

A study on the bio-based production of aromatic compounds, which shares similarities with amino acid fermentation, highlighted that the choice of carbon source and the production scale significantly influence the economic and environmental performance. frontiersin.org The productivity of the microbial strain is another critical factor, as it determines the fermentation time and, consequently, the energy consumption per unit of product. frontiersin.org

When evaluating the environmental performance of bio-based products, it is also important to consider the quality and functionality of the product. For instance, in the context of food, LCAs are beginning to incorporate protein quality, which accounts for the digestibility and availability of essential amino acids. tabledebates.org

Table 3: Key Environmental Impact Categories in Amino Acid Production LCA

| Impact Category | Description | Key Contributing Factors |

|---|---|---|

| Climate Change (GWP) | Contribution to global warming, measured in CO2-equivalents. | Energy consumption (electricity, heat), raw material production (e.g., agriculture for carbon source). amazonaws.comfrontiersin.org |

| Fossil Fuel Consumption | Depletion of non-renewable energy resources. | Energy-intensive processes like fermentation, separation, and purification. amazonaws.com |

| Eutrophication | Enrichment of water bodies with nutrients, leading to algal blooms and oxygen depletion. | Nitrogen and phosphorus emissions from fermentation and waste streams. amazonaws.com |

| Acidification | Decrease in the pH of soil and water due to emissions of acidifying compounds. | Emissions of sulfur dioxide and nitrogen oxides from energy production. amazonaws.com |

| Land Use | Occupation of land for raw material production. | Cultivation of crops (e.g., corn, wheat) for glucose production. amazonaws.com |

Future Directions and Emerging Research Areas

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a critical tool in drug discovery, enabling the rapid assessment of large numbers of compounds for their biological or biochemical activity. nih.gov In the context of 3-amino-3-oxopropanoic acid, also known as malonamic acid, and its derivatives, HTS plays a pivotal role in identifying novel therapeutic applications. nih.govj-morphology.com The inherent structural diversity of malonamide (B141969) derivatives makes them promising candidates for drug development, with applications ranging from anticancer to neuroprotective agents. researchgate.net